molecular formula C23H26N2O5 B2829200 (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide CAS No. 1103515-42-9

(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide

Cat. No. B2829200
CAS RN: 1103515-42-9
M. Wt: 410.47
InChI Key: ZOQQWCPCUZCPAV-KHPPLWFESA-N
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Description

(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, also known as ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a potent hallucinogenic drug that has been widely studied for its effects on the central nervous system. ETH-LAD is a derivative of lysergic acid diethylamide (LSD) and has been found to have similar effects on the human brain. In

Scientific Research Applications

Dual Chemosensor Development

Research on rhodamine-based compounds has highlighted the potential of these molecules as dual chemosensors for metal ions, such as Zn2+ and Al3+ ions, due to their distinct excitation and emission wavelengths. These findings suggest that structurally related compounds, like "(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide," could be explored for their chemosensor applications, offering high sensitivity and selectivity for detecting specific ions in environmental or biological samples (Roy et al., 2019).

Advanced Polymer Synthesis

The controlled synthesis of water-soluble and thermoresponsive polymers via RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of acrylamides has been demonstrated. This process allows for the creation of well-defined polymers with specific properties, indicating that compounds with acrylamide groups, similar to the one , could be utilized in designing novel polymeric materials with potential applications in drug delivery, biotechnology, and materials science (Mori et al., 2008).

Novel Synthetic Pathways

Innovative synthetic strategies have been employed to create complex molecules through tandem reactions, such as the Aza-Wittig, imine condensation, and electrophilic aromatic substitution. These methodologies provide a foundation for synthesizing a wide array of heterocyclic compounds and indolizines, suggesting potential routes for the synthesis and functionalization of "this compound" and its derivatives for pharmaceutical and material science applications (González-Rodríguez et al., 2021).

Photochromic and Thermoresponsive Materials

The study of polymers and copolymers containing photoisomerizable and thermoresponsive units showcases the potential of integrating such chemical functionalities into materials that can respond to environmental stimuli, such as temperature and light. These materials have applications in smart coatings, sensors, and controlled release systems. The underlying chemistry of "this compound" suggests possible contributions to the development of such responsive materials (Sun et al., 2020).

Antifouling Membrane Technologies

Incorporating specific functional groups into polyamide nanofiltration membranes has been shown to improve antifouling properties, essential for water treatment and purification technologies. The research indicates that by manipulating the surface chemistry of membranes, it is possible to significantly enhance their performance and longevity, suggesting that compounds like "this compound" could find applications in membrane technology, especially if their functional groups contribute to reduced fouling (Mo et al., 2012).

properties

IUPAC Name

N-ethyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-24-23(27)18-14-16-8-6-7-9-17(16)25(18)21(26)11-10-15-12-19(28-2)22(30-4)20(13-15)29-3/h6-13,18H,5,14H2,1-4H3,(H,24,27)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQWCPCUZCPAV-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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